Methyl 4-(benzyloxycarbonylamino)butanoate
Overview
Description
Methyl 4-(benzyloxycarbonylamino)butanoate is an organic compound that belongs to the category of amino acid derivativesThis compound is a white, crystalline solid that is soluble in organic solvents like dichloromethane and ethyl acetate
Preparation Methods
The synthesis of methyl 4-(benzyloxycarbonylamino)butanoate involves several steps:
Protection of the Carboxyl Group: The carboxyl group of L-phenylalanine is protected with benzyl chloroformate to yield benzyl L-phenylalaninate.
Esterification: The carboxylic acid group is esterified with methyl iodide to form methyl benzyl L-phenylalaninate.
Deprotection: The benzyl group is deprotected using hydrogenolysis or hydrogenation, resulting in the formation of this compound.
Chemical Reactions Analysis
Methyl 4-(benzyloxycarbonylamino)butanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like sodium periodate (NaIO4) under specific conditions.
Reduction: The compound can be reduced to primary alcohols using lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Scientific Research Applications
Methyl 4-(benzyloxycarbonylamino)butanoate has several scientific research applications:
Chemistry: It is used as a synthetic precursor to produce various other amino acid derivatives.
Biology: The compound is studied for its potential biological properties and interactions with biological molecules.
Industry: The compound is used in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of methyl 4-(benzyloxycarbonylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic acyl substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various products . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 4-(benzyloxycarbonylamino)butanoate can be compared with other similar compounds, such as:
Methyl L-2-(benzyloxycarbonylamino)-4-(methylsulfinyl)butanoate: This compound has a similar structure but includes a methylsulfinyl group.
N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester: This compound has a vinyl group instead of the butanoate chain.
These similar compounds highlight the unique structural features and reactivity of this compound, making it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
methyl 4-(phenylmethoxycarbonylamino)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12(15)8-5-9-14-13(16)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUPAZJTKZVKRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551679 | |
Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67706-63-2 | |
Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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